See also: Centipeda minima flowering top (part of).
Magnolin
CAS No.: 31008-18-1
Cat. No.: VC21344935
Molecular Formula: C23H28O7
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 31008-18-1 |
---|---|
Molecular Formula | C23H28O7 |
Molecular Weight | 416.5 g/mol |
IUPAC Name | (3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |
Standard InChI | InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22+/m0/s1 |
Standard InChI Key | MFIHSKBTNZNJIK-RZTYQLBFSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Botanical Sources
Magnolia species have a long history of use in traditional medicine systems, particularly in Chinese, Japanese, and Korean traditional medicine. These plants, known for their aromatic properties and distinctive flowers, have been utilized for various therapeutic purposes, including the treatment of anxiety, depression, gastrointestinal disorders, and inflammatory conditions. The bark of Magnolia officinalis, commonly known as "houpo" in traditional Chinese medicine, is one of the most widely used medicinal parts of these plants. While magnolin is present in these traditional medicinal preparations, it is often found alongside other bioactive compounds such as honokiol and magnolol, which are more abundant neolignans in certain Magnolia species. These related compounds have been more extensively studied than magnolin, but research interest in magnolin has grown as its unique pharmacological properties have been discovered .
Recent phytochemical investigations have focused on optimizing the extraction and isolation of magnolin from botanical sources to facilitate further research on this compound. Studies have examined factors affecting the concentration of magnolin in different Magnolia species and plant parts, as well as seasonal and geographical variations in its content. Sustainable sourcing of magnolin for research and potential commercial applications remains an important consideration, with interest in developing cultivation practices and extraction methods that maximize yield while ensuring ecological sustainability. The identification of alternative botanical sources of magnolin or the development of synthetic methods for its production represents important areas for future research to support expanding investigations into its therapeutic potential .
Pharmacological Activities
Anticancer Properties
Magnolin has demonstrated significant anticancer potential across various experimental models, targeting multiple cancer types including breast, lung, ovarian, liver, prostate, colon, and pancreatic carcinoma. In breast cancer studies, magnolin exhibited potent cytotoxic effects against MDA-MB-231 cells with an IC50 value of 30.34 μM after 24 hours of exposure. The compound's anticancer mechanisms in breast cancer involve the downregulation of MEK1/2, ERK1/2, CDK1, BCL2, and matrix metalloproteinases (MMP 2 and 9), while upregulating caspases 3 and 9, thereby inhibiting proliferation and invasion while promoting apoptosis. Additionally, magnolin has been shown to reduce bone loss and bone-resorbing activity by decreasing the expression of PTHrP, MMP9, cathepsin K, and altering the RANKL/OPG ratio, which is particularly relevant for breast cancer metastasis to bone. In MCF-7 breast cancer cells, magnolin at 100 μg/mL demonstrated significant cytotoxicity, further supporting its potential in breast cancer treatment .
Studies investigating magnolin's effects on other cancer types have revealed similar mechanisms of action with some tissue-specific variations. In lung cancer models, magnolin inhibits migration and invasion of cancer cells, suggesting potential applications in preventing metastasis. Ovarian cancer research has demonstrated that magnolin suppresses cancer cell proliferation and induces apoptosis through modulation of various signaling pathways. The compound has also shown promising activity against liver cancer, prostate cancer, colon cancer, and pancreatic carcinoma, although with varying potency depending on the specific cancer type and experimental model. These findings collectively suggest that magnolin possesses broad-spectrum anticancer activity, making it a promising candidate for further development as a potential chemotherapeutic agent .
The anticancer mechanisms of magnolin involve complex interactions with multiple cellular signaling pathways that regulate critical processes such as cell proliferation, apoptosis, and metastasis. By inhibiting the cell cycle at G1 and G2/M phases, magnolin effectively prevents cancer cell division and proliferation. The compound's ability to induce apoptosis through both intrinsic and extrinsic pathways contributes to its cytotoxic effects against cancer cells while potentially sparing normal cells. Additionally, magnolin's anti-invasive and anti-metastatic properties stem from its ability to downregulate matrix metalloproteinases and other factors involved in cancer cell migration and invasion. These multifaceted anticancer mechanisms position magnolin as a promising natural compound for comprehensive cancer treatment strategies targeting multiple hallmarks of cancer simultaneously .
Other Therapeutic Effects
Beyond its anticancer and anti-inflammatory properties, magnolin exhibits vasodilatory effects that contribute to its potential applications in cardiovascular health. The compound has been shown to relax vascular smooth muscle and improve blood flow, which may provide therapeutic benefits in conditions characterized by impaired circulation or vascular dysfunction. These vasodilatory effects are mediated through multiple mechanisms, including the modulation of calcium channels, enhancement of nitric oxide production, and activation of potassium channels in vascular smooth muscle cells. By improving vascular function and blood flow, magnolin may help reduce the risk of cardiovascular complications and enhance tissue perfusion in various physiological and pathological conditions. The compound's effects on vascular tone and function represent an important aspect of its pharmacological profile and suggest potential applications in managing hypertension and other cardiovascular disorders .
Magnolin has also demonstrated significant protective effects against contrast-induced nephropathy, a common form of acute kidney injury that occurs following the administration of iodinated contrast media for diagnostic or interventional procedures. This nephroprotective activity is attributed to magnolin's ability to reduce oxidative stress, inflammation, and apoptosis in renal tissues exposed to contrast agents. By preserving renal function and preventing kidney damage, magnolin may serve as a protective agent for patients undergoing contrast-enhanced imaging procedures, particularly those with pre-existing risk factors for kidney injury. The compound's nephroprotective properties highlight its potential in preventive medicine and perioperative care, offering a novel approach to reducing iatrogenic kidney damage in clinical settings .
Mechanisms of Action
Magnolin exerts its diverse pharmacological effects through multiple molecular mechanisms and targets various signaling pathways in cells. In cancer cells, magnolin inhibits the cell cycle primarily at G1 and G2/M phases by modulating the expression and activity of key cell cycle regulators such as cyclin-dependent kinases (CDKs) and cyclins. The compound downregulates CDK1 and cyclin D1, which are critical for cell cycle progression, thereby arresting cancer cell proliferation at specific checkpoints. Additionally, magnolin induces apoptosis in cancer cells through both intrinsic and extrinsic pathways by decreasing anti-apoptotic proteins like BCL2 while increasing pro-apoptotic factors including caspases 3 and 9. This pro-apoptotic activity contributes significantly to magnolin's cytotoxic effects against various cancer cell types. The compound's ability to simultaneously target cell cycle progression and apoptotic pathways makes it a promising anticancer agent with multifaceted mechanisms of action .
At the signaling pathway level, magnolin modulates several critical cascades that regulate cell proliferation, survival, and metastasis. Notably, the compound inhibits the MEK1/2-ERK1/2 pathway, which plays a central role in transmitting proliferative signals in cancer cells. By downregulating MEK1/2 and ERK1/2 activation, magnolin effectively suppresses downstream transcription factors and gene expression programs that promote cancer cell growth and survival. Additionally, magnolin influences the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which regulates various cellular processes including metabolism, proliferation, and survival. The compound's effects on these central signaling nodes contribute to its comprehensive anticancer activity and suggest potential applications in combination therapies targeting multiple oncogenic pathways simultaneously .
Magnolin also exerts significant effects on proteins involved in cancer cell invasion and metastasis. The compound downregulates the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for degrading extracellular matrix components and facilitating cancer cell invasion. Additionally, magnolin decreases the expression of other factors involved in cancer cell migration and metastasis, including PTHrP and cathepsin K. In the context of cancer-induced bone disease, magnolin modulates the RANKL/OPG ratio, thereby inhibiting bone-resorbing activity and potentially preventing skeletal complications associated with cancer metastasis to bone. These anti-invasive and anti-metastatic mechanisms complement magnolin's anti-proliferative and pro-apoptotic effects, providing a comprehensive approach to targeting multiple aspects of cancer progression. The diverse molecular targets and signaling pathways affected by magnolin underscore its potential as a multifunctional therapeutic agent for cancer treatment and prevention .
Cancer Type | Experimental Model/Cell Line | Tested Concentrations | Efficacy, IC50 (Exposure Time) | Anticancer Effects and Mechanisms |
---|---|---|---|---|
Breast cancer | MDA-MB-231 | 20 and 50 μM | 30.34 μM (24 h) | ↓MEK1/2, ↓ERK1/2, ↓CDK1, ↓BCL2, ↓MMP 2 and 9, ↑CASPASES3 and 9, ↓proliferation, ↓invasion, ↑apoptosis |
Breast cancer | MDA-MB-231 | 10, 20, 40, 60, 80, and 100 μM | - | ↓mRNA expression, ↓PTHrP, ↓MMP9, ↓cathepsin K, ↑RANKL/OPG ratio, ↓bone loss and bone-resorbing activity |
Breast cancer | MCF-7 | 100 μg/mL | - | ↑cytotoxicity |
Despite the promising preclinical findings, magnolin's translation to clinical applications faces several challenges and opportunities that require further investigation. One significant challenge is the limited information on magnolin's pharmacokinetics and bioavailability in humans, which are essential for determining appropriate dosing regimens and administration routes for clinical use. Additionally, while magnolin has shown promising effects in various experimental models, more comprehensive studies on its safety profile, potential toxicity, and drug interactions are needed before advancing to clinical trials. The development of appropriate formulations to enhance magnolin's stability, solubility, and bioavailability represents another important aspect of translating laboratory findings to clinical applications. These challenges highlight the need for continued research on magnolin's pharmaceutical properties to facilitate its development as a therapeutic agent .
Looking ahead, several research directions show promise for enhancing magnolin's clinical potential. Structure-activity relationship studies could lead to the development of magnolin derivatives with improved pharmacological properties, including enhanced potency, selectivity, and bioavailability. Combination therapy approaches, exploring synergistic effects between magnolin and conventional chemotherapeutic agents or other natural compounds, may provide more effective treatment strategies for cancer and other diseases. Additionally, the development of targeted delivery systems for magnolin, such as nanoparticle formulations or prodrug approaches, could improve its pharmacokinetic profile and therapeutic efficacy while reducing potential side effects. Furthermore, expanding the scope of preclinical studies to include additional disease models and mechanistic investigations will provide a more comprehensive understanding of magnolin's therapeutic potential across various conditions. These research directions collectively aim to bridge the gap between laboratory findings and clinical applications, potentially establishing magnolin as a valuable therapeutic agent in the future .
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